molecular formula C9H9BrO2 B3105997 (R)-2-(4-bromophenyl)propanoic acid CAS No. 156142-98-2

(R)-2-(4-bromophenyl)propanoic acid

Cat. No.: B3105997
CAS No.: 156142-98-2
M. Wt: 229.07 g/mol
InChI Key: PFDBEACWLCHWRZ-ZCFIWIBFSA-N
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Description

3-(4-Bromophenyl)propionic acid is a chemical compound with the molecular formula C9H9BrO2 . It is a white to yellow to beige crystalline powder .


Molecular Structure Analysis

The molecular structure of 3-(4-Bromophenyl)propionic acid is represented by the SMILES string OC(=O)CCC1=CC=C(Br)C=C1 .


Physical and Chemical Properties Analysis

3-(4-Bromophenyl)propionic acid appears as a white to cream crystalline powder . It has a melting point range of 131.0-137.0°C .

Scientific Research Applications

Synthesis and Organic Chemistry

(R)-2-(4-bromophenyl)propanoic acid is involved in various synthetic and organic chemistry applications. For instance, Zaidlewicz and Wolan (2002) explored the synthesis of ω-(4-bromophenyl)alkanoic acids, including the production of boronates from their esters. These compounds are significant in cross-coupling reactions, a vital aspect of organic synthesis (Zaidlewicz & Wolan, 2002).

Structural Analysis

The compound's role in structural and stereochemical studies is noteworthy. Kumarasinghe, Hruby, and Nichol (2009) used related compounds in X-ray analysis to determine structure, highlighting its utility in understanding molecular configurations (Kumarasinghe, Hruby, & Nichol, 2009).

Phytotoxic and Mutagenic Effects

Jităreanu et al. (2013) evaluated the phytotoxic and genotoxic effects of cinnamic acid derivatives, including related bromophenyl propanoic acids, on wheat seeds. This study is crucial for understanding the environmental impact and safety profile of these compounds (Jităreanu et al., 2013).

Catalytic Applications

Catalysis is another area where derivatives of this compound find application. For example, Harada et al. (2007) described the Rh-catalyzed reactions involving similar compounds, demonstrating the potential of these molecules in catalytic processes (Harada et al., 2007).

Antibacterial Properties

El-Hashash et al. (2015) explored the synthesis of heterocyclic compounds derived from 4-(4-bromophenyl)-4-oxobut-2-enoic acid, with an emphasis on potential antibacterial activities. This indicates the relevance of this compound derivatives in the field of medicinal chemistry and drug development (El-Hashash et al., 2015).

Properties

IUPAC Name

(2R)-2-(4-bromophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDBEACWLCHWRZ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
CC(C(=O)N1C(=O)OCC1Cc1ccccc1)c1ccc(Br)cc1
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Synthesis routes and methods II

Procedure details

To a solution of methyl 2-(4-bromophenyl)propanoate (2 g, 8.2 mmol) in tetrahydrofuran (30 mL) and water (20 mL) was added (1.2 g, 41 mmol) at room temperature, the mixture solution was stirred for 3 hours, then diluting with ethyl acetate (100 mL), and acidified with hydrochoric acid (6 M) to ph=3. The organic layer was dried over sodium sulfate, and concentrated to dry. The result residue 2-(4-bromophenyl)propanoic acid (2 g) was used directly for the next step without purification.
Quantity
2 g
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30 mL
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20 mL
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0 (± 1) mol
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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